molecular formula C11H14ClNO B8679890 2-Chloro-3-(piperidin-1-yl)phenol CAS No. 88577-14-4

2-Chloro-3-(piperidin-1-yl)phenol

Cat. No. B8679890
Key on ui cas rn: 88577-14-4
M. Wt: 211.69 g/mol
InChI Key: CRRRXXSCNSRHMQ-UHFFFAOYSA-N
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Patent
US04642307

Procedure details

A mixture of 7.47 grams of 2-chloro-3-piperidinophenol, 29.00 grams of epibromohydrin, 28.79 grams of potassium carbonate and 400 ml of acetonitrile is heated to reflux for twenty hours, insoluble matters are removed therefrom by filtration, the filtrate is entirely concentrated to dryness, and the residue is purified by a silica gel chromatography followed by recrystallization from n-hexane to give 8.0 grams (85%) of 1-(2-chloro-3-piperidinophenoxy)-2,3-epoxypropane as colorless crystals of m.p. 55°-57° C. NMR (CDCl3): δ 1.55-1.95 (m, 6H), 2.75-3.19 (m, 7H), 4.10 (dd, 1H, J=11 Hz and 14 Hz), 4.18 (dd, 1H, J=11 Hz and 21 Hz), 6.54-6.77 (m, 2H). Elementary analysis calculated as C14H18ClNO2 : C 62.80, H 6.78, N 5.23, Cl 13.24; Found: C 62.61, H 6.87, N 5.08, Cl 13.15.
Quantity
7.47 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
28.79 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:6][CH:5]=[CH:4][C:3]=1[OH:14].[CH2:15]([CH:17]1[O:19][CH2:18]1)Br.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Cl:1][C:2]1[C:7]([N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)=[CH:6][CH:5]=[CH:4][C:3]=1[O:14][CH2:15][CH:17]1[O:19][CH2:18]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
7.47 g
Type
reactant
Smiles
ClC1=C(C=CC=C1N1CCCCC1)O
Name
Quantity
29 g
Type
reactant
Smiles
C(Br)C1CO1
Name
Quantity
28.79 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for twenty hours
CUSTOM
Type
CUSTOM
Details
insoluble matters are removed
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is entirely concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue is purified by a silica gel chromatography
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from n-hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCC2CO2)C=CC=C1N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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